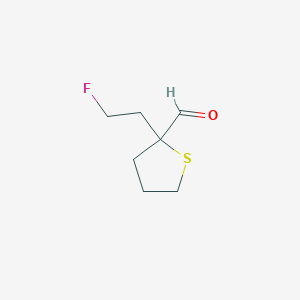

2-(2-Fluoroethyl)thiolane-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11FOS |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(2-fluoroethyl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C7H11FOS/c8-4-3-7(6-9)2-1-5-10-7/h6H,1-5H2 |

InChI Key |

BYWIHBFNAJOCLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)(CCF)C=O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of 2 2 Fluoroethyl Thiolane 2 Carbaldehyde Transformations

Mechanistic Pathways in Fluoroethylation and Ring-Opening Reactions of Cyclic Thioethers

The thiolane ring in 2-(2-fluoroethyl)thiolane-2-carbaldehyde is a cyclic thioether, and its reactivity is largely dictated by the sulfur atom. The sulfur can act as a nucleophile or be targeted by electrophiles, leading to a variety of transformations.

One of the key reactions of cyclic thioethers is ring-opening. This can be initiated by various reagents and proceed through different mechanistic pathways. For instance, in the presence of strong nucleophiles or under acidic conditions, the thiolane ring can be cleaved.

Nucleophilic Ring-Opening:

A common mechanism for the ring-opening of cyclic thioethers involves nucleophilic attack. For example, organolithium reagents can attack the sulfur atom, leading to the cleavage of a carbon-sulfur bond. This results in the formation of a lithium thiolate and a new carbanion, which can then be quenched with an electrophile. In the case of this compound, a nucleophile could potentially attack one of the carbon atoms adjacent to the sulfur, leading to ring opening. The presence of the electron-withdrawing fluoroethyl and carbaldehyde groups could influence the regioselectivity of this attack.

A plausible mechanistic pathway for the nucleophilic ring-opening of a substituted thiolane is depicted below:

Step 1: Nucleophilic Attack: A strong nucleophile (Nu⁻) attacks one of the α-carbons to the sulfur atom.

Step 2: C-S Bond Cleavage: The carbon-sulfur bond breaks, leading to the formation of a linear thioether with a terminal thiolate.

The regioselectivity of the nucleophilic attack would be influenced by the steric hindrance and electronic effects of the substituents on the thiolane ring.

Electrophilic Ring-Opening:

Electrophiles can also promote the ring-opening of cyclic thioethers. For example, halogens or other electrophilic reagents can attack the sulfur atom to form a sulfonium (B1226848) ion intermediate. This intermediate is then susceptible to nucleophilic attack, resulting in ring cleavage.

The presence of the fluoroethyl group, an electron-withdrawing group, would likely decrease the nucleophilicity of the sulfur atom, making it less reactive towards electrophiles compared to an unsubstituted thiolane.

Kinetic and Thermodynamic Aspects of Thiolane Ring Reactivity

The reactivity of the thiolane ring is governed by both kinetic and thermodynamic factors. The five-membered ring of thiolane has some ring strain, which can be a driving force for ring-opening reactions.

Thermodynamic Stability:

Kinetic Factors:

Kinetically, the rate of reaction is determined by the activation energy of the rate-determining step. For nucleophilic attack on the thiolane ring, the accessibility of the electrophilic carbon and the nucleophilicity of the attacking species are key kinetic factors. The presence of bulky substituents near the reaction center can sterically hinder the approach of the nucleophile, thereby slowing down the reaction rate.

The table below provides a hypothetical comparison of the kinetic and thermodynamic parameters for the ring-opening of thiolane versus a substituted thiolane like this compound, illustrating the potential influence of the substituents.

| Parameter | Thiolane | This compound | Rationale for Difference |

| Ring Strain (kcal/mol) | ~1.9 | Likely similar, but may be slightly altered by substituents | The five-membered ring has inherent strain. |

| Rate of Nucleophilic Attack | Reference Rate | Slower | Electron-withdrawing groups decrease the electrophilicity of the α-carbons. |

| Activation Energy (Ea) | Lower | Higher | Increased due to electronic effects of substituents. |

| Thermodynamic Favorability of Ring-Opening | Favorable | Potentially less favorable | The stability of the ring-opened product will depend on the specific reaction. |

Note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.

Mechanisms of Aldehyde Functional Group Transformations

The carbaldehyde group is a versatile functional group that can undergo a wide range of transformations. The proximity of the sulfur-containing thiolane ring and the fluoroethyl group can influence the reactivity of the aldehyde.

Nucleophilic Addition:

The most common reaction of aldehydes is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This can be catalyzed by either acid or base.

Base-catalyzed nucleophilic addition: A strong nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated.

Acid-catalyzed nucleophilic addition: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.

The electron-withdrawing nature of the fluoroethyl group would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic addition reactions.

Oxidation and Reduction:

Aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols. britannica.com

Oxidation: Common oxidizing agents like potassium permanganate (B83412) or chromic acid can be used. The mechanism typically involves the formation of a hydrate, which is then oxidized.

Reduction: Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can reduce the aldehyde to a primary alcohol. britannica.com The mechanism involves the transfer of a hydride ion to the carbonyl carbon.

The presence of the thioether in the thiolane ring is a consideration, as sulfur can be oxidized under certain conditions. Therefore, selective reagents may be required to transform the aldehyde without affecting the thioether.

Catalyst Design Principles and Reaction Selectivity

For a bifunctional molecule like this compound, achieving selective transformation of one functional group without affecting the other is a significant challenge. The design of catalysts plays a crucial role in controlling chemo-, regio-, and stereoselectivity.

Chemoselectivity:

To achieve chemoselectivity, a catalyst can be designed to interact preferentially with one functional group over the other. For example, a Lewis acid catalyst might coordinate to the carbonyl oxygen, activating the aldehyde for nucleophilic attack, while leaving the thioether untouched. Conversely, a transition metal catalyst could be designed to coordinate to the sulfur atom, facilitating reactions at the thiolane ring. nih.govsemanticscholar.org

Principles for Catalyst Design:

Bifunctional Catalysis: A bifunctional catalyst possesses two distinct active sites that can simultaneously or sequentially activate different parts of a molecule. nih.gov For instance, a catalyst with both a Lewis acidic site to activate the aldehyde and a Lewis basic site to activate a nucleophile could efficiently promote addition reactions.

Steric and Electronic Tuning: The steric and electronic properties of the catalyst can be tuned to favor a specific reaction pathway. Bulky ligands on a metal catalyst can direct a reaction to a less hindered site.

Directing Groups: The thioether itself can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, guiding the catalyst to a specific position on the molecule. nih.govsemanticscholar.org

The following table outlines some potential catalyst design strategies for selective transformations of this compound.

| Target Transformation | Catalyst Design Principle | Potential Catalyst Type |

| Selective Aldehyde Reduction | Chemoselective hydride delivery | Mild reducing agents (e.g., NaBH₄) that do not reduce the thioether. |

| Selective Thiolane Ring-Opening | Activation of the C-S bond | Transition metal complexes that coordinate to sulfur. nih.govsemanticscholar.org |

| Asymmetric Aldol (B89426) Reaction | Chiral bifunctional catalysis | Proline-derived organocatalysts or chiral metal complexes. |

Note: This table provides conceptual strategies based on established catalytic principles.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 2 Fluoroethyl Thiolane 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(2-Fluoroethyl)thiolane-2-carbaldehyde in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms and the determination of through-bond and through-space connectivities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aldehydic proton is expected to appear as a singlet in the downfield region (δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons of the fluoroethyl group would present as a complex multiplet system due to both H-H and H-F couplings. The methylene (B1212753) group adjacent to the fluorine atom (-CH₂F) would likely be a doublet of triplets, while the adjacent methylene group (-CH₂-C) would appear as a triplet of doublets. The four protons on the C3 and C4 positions of the thiolane ring are diastereotopic and would appear as complex multiplets in the aliphatic region (δ 1.8-3.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The most downfield signal would correspond to the aldehyde carbonyl carbon (δ 195-205 ppm). The quaternary C2 carbon, bonded to sulfur, the aldehyde, and the fluoroethyl group, would be found around δ 50-60 ppm. The carbon bearing the fluorine atom (-CH₂F) would resonate at approximately δ 80-85 ppm, showing a large one-bond coupling constant (¹JCF) of about 170-180 Hz. Other carbons in the thiolane ring and the ethyl chain would appear in the aliphatic region (δ 25-45 ppm).

¹⁹F NMR Spectroscopy: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules. nih.govwikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, which would be split into a triplet by the two adjacent protons of the methylene group. The chemical shift for a fluorine in a fluoroalkane environment typically appears in the range of δ -200 to -220 ppm. wikipedia.org

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

|---|---|---|---|

| CHO | δ 9.7 (s, 1H) | δ 201.0 | - |

| C2 | - | δ 55.0 | - |

| C3-H₂ | δ 2.1-2.3 (m, 2H) | δ 35.0 | - |

| C4-H₂ | δ 1.9-2.1 (m, 2H) | δ 28.0 | - |

| C5-H₂ | δ 2.8-3.0 (m, 2H) | δ 40.0 | - |

| CH₂-C2 | δ 2.2-2.4 (td, 2H) | δ 38.0 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong absorption band of the aldehyde carbonyl (C=O) stretch, which is expected in the range of 1720-1740 cm⁻¹. Other key absorptions include the aldehydic C-H stretch, typically appearing as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, and the aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹. A strong band corresponding to the C-F stretch should be visible in the 1000-1100 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. The C-S bond, which gives a weak signal in the IR spectrum, is expected to produce a more prominent signal in the Raman spectrum. The symmetric C-H stretching and bending modes would also be Raman active. The C=O stretch would be present but potentially weaker than in the IR spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |

| C-H Stretch (Aldehyde) | 2720, 2820 | 2720, 2820 | Weak |

| C=O Stretch (Aldehyde) | 1725 | 1725 | Strong (IR), Medium (Raman) |

| C-F Stretch | 1050 | 1050 | Strong (IR), Weak (Raman) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₁FOS), the calculated exact mass is 162.0542 Da. HRMS analysis, using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would confirm this molecular formula by providing a measured mass with sub-ppm accuracy. nih.govmdpi.com

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺, reveal the molecule's connectivity. Common fragmentation pathways for aldehydes include the loss of the hydrogen radical (M-1) or the entire formyl group (M-29). libretexts.org For this specific compound, characteristic fragmentation would involve:

α-Cleavage: Loss of the formyl radical (•CHO) to yield an ion at m/z 133.06.

Side-chain Cleavage: Loss of a fluoroethyl radical (•CH₂CH₂F) resulting in an ion at m/z 115.01.

Ring Fragmentation: Cleavage of the thiolane ring can lead to various smaller fragments, providing further structural evidence.

Predicted HRMS Fragmentation Data for [C₇H₁₁FOS+H]⁺

| Predicted m/z | Formula of Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 163.0619 | [C₇H₁₂FOS]⁺ | Protonated Molecular Ion |

| 133.0634 | [C₆H₁₀FS]⁺ | Loss of CHO |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While obtaining a single crystal of the liquid aldehyde itself may be challenging, its solid-state structure can be determined through the synthesis of a suitable crystalline derivative. Derivatives such as oximes, hydrazones, or semicarbazones are often highly crystalline.

Single-crystal X-ray diffraction analysis of such a derivative would provide unambiguous proof of the molecular structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the five-membered thiolane ring (e.g., envelope or twist conformation), the stereochemistry at the C2 chiral center, and the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Chiroptical Methods: Circular Dichroism (CD) for Stereochemical Assignment

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). Chiroptical methods are essential for studying these stereoisomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aldehyde's carbonyl group acts as a chromophore, which exhibits a weak n→π* electronic transition at around 290-310 nm. In a chiral environment, this transition will give rise to a CD signal known as a Cotton effect. The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. By applying empirical models such as the Octant Rule for carbonyl compounds, or by comparing the experimental CD spectrum to quantum-chemical predictions, the absolute configuration (R or S) of an enantiomerically pure sample can be determined.

Theoretical and Computational Chemistry Investigations of 2 2 Fluoroethyl Thiolane 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule. For 2-(2-Fluoroethyl)thiolane-2-carbaldehyde, Density Functional Theory (DFT) calculations, employing a functional such as B3LYP with a 6-311+G(d,p) basis set, can provide significant insights into its reactivity. Key electronic properties and global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The HOMO is associated with the molecule's nucleophilicity, while the LUMO relates to its electrophilicity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other chemical species.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Electrophilicity Index (ω) | 2.86 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

The calculated dipole moment suggests that this compound is a polar molecule, which has implications for its solubility and intermolecular interactions. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the carbonyl carbon is the most electrophilic center.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible fluoroethyl side chain and a non-planar thiolane ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable geometries and to understand the molecule's dynamic behavior.

A potential energy surface (PES) scan can be performed by systematically rotating the rotatable bonds to identify the various possible conformers. The geometries of the resulting conformers can then be optimized, and their relative energies calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Table 2: Relative Energies of the Most Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-F) |

| 1 (Global Minimum) | 0.00 | -65° |

| 2 | 0.85 | 178° |

| 3 | 1.50 | 60° |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

The search for the transition state (TS) structure is a critical step in modeling a reaction pathway. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. The geometry of the TS provides valuable information about the bond-forming and bond-breaking processes during the reaction.

Table 3: Calculated Energies for the Nucleophilic Addition of Cyanide to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +12.5 |

| Products | -20.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

The calculated activation energy of 12.5 kcal/mol suggests that this reaction would proceed at a moderate rate under normal conditions. The negative reaction energy indicates that the addition reaction is exothermic and thermodynamically favorable.

In Silico Design and Optimization of Catalytic Systems

Computational methods can also be used to design and optimize catalysts for reactions involving this compound. For instance, in an asymmetric synthesis, it is crucial to design a chiral catalyst that can selectively produce one enantiomer of the product.

In silico screening of a library of potential catalysts can be performed to identify the most promising candidates. For each catalyst, the reaction pathway can be modeled to calculate the activation energies for the formation of both enantiomers. A good catalyst will exhibit a large energy difference between the two transition states, leading to high enantioselectivity.

Table 4: Computational Screening of Chiral Organocatalysts for the Asymmetric Addition to this compound

| Catalyst | ΔE‡ (R) (kcal/mol) | ΔE‡ (S) (kcal/mol) | ΔΔE‡ (kcal/mol) | Predicted ee (%) |

| Catalyst A | 15.2 | 16.8 | 1.6 | 90 |

| Catalyst B | 14.5 | 14.8 | 0.3 | 25 |

| Catalyst C | 16.0 | 18.5 | 2.5 | >99 |

Note: The data in this table is hypothetical and for illustrative purposes. ΔE‡ is the activation energy, and ΔΔE‡ is the difference in activation energies between the two pathways.

The results from this computational screening suggest that Catalyst C would be the most effective for this asymmetric reaction, as it provides the largest energy difference between the transition states leading to the (R) and (S) products, and thus the highest predicted enantiomeric excess (ee). These theoretical predictions can then be used to guide experimental efforts in catalyst development.

Chemical Reactivity and Derivatization Strategies for 2 2 Fluoroethyl Thiolane 2 Carbaldehyde

Transformations at the Carbaldehyde Moiety

The aldehyde functional group is a versatile site for a wide array of chemical transformations, including nucleophilic additions, redox reactions, and carbon-carbon bond-forming reactions.

Nucleophilic Addition Reactions (e.g., Schiff Base Condensations, Wittig Reactions)

Schiff Base Condensations: Aldehydes readily react with primary amines to form imines, commonly known as Schiff bases. This condensation reaction is fundamental in the synthesis of various biologically active molecules and metal complexes. The reaction of thiophene-2-carboxaldehyde, a structural analogue, with various amines has been extensively studied to produce Schiff base ligands that can coordinate with metal ions. nih.govresearchgate.netnih.govresearchgate.net For example, the condensation of thiophene-2-carboxaldehyde with N1,N1-diethylethane-1,2-diamine proceeds in a single step to yield the corresponding Schiff base ligand in high yield (93%). nih.gov Similarly, reactions with aminobenzoic acid and 2-aminothiophenol (B119425) produce bidentate Schiff base ligands capable of forming stable metal complexes. researchgate.netnih.gov

Wittig Reactions: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile attacking the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This initial attack forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.org This ring subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgnih.gov

| Reaction Type | Reactant | Reagent | Product Type | Ref. |

| Schiff Base Condensation | Thiophene-2-carboxaldehyde | Primary Amine (e.g., 2-aminobenzoic acid) | Imine (Schiff Base) | nih.gov |

| Wittig Reaction | Aldehyde | Phosphonium Ylide (Ph₃P=CHR) | Alkene | wikipedia.org |

Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols

Oxidation to Carboxylic Acids: The aldehyde group can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation. mdpi.com For instance, the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ can produce 2-thiophenecarboxylic acid esters. researchgate.netsemanticscholar.org Another green chemistry approach involves the selenium-catalyzed oxidation of aldehydes using hydrogen peroxide, which efficiently converts both aromatic and aliphatic aldehydes into carboxylic acids. mdpi.com

Reduction to Alcohols: Aldehydes are easily reduced to primary alcohols. khanacademy.org Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgharvard.edu Both reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the carbonyl carbon. khanacademy.orglibretexts.org The resulting alkoxide intermediate is then protonated during a workup step to yield the alcohol. libretexts.org NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids, to alcohols. libretexts.orgharvard.edu

| Transformation | Starting Material | Reagent(s) | Product | Ref. |

| Oxidation | Aldehyde | H₂O₂, Diphenyl diselenide (cat.) | Carboxylic Acid | mdpi.com |

| Reduction | Aldehyde | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ workup | Primary Alcohol | libretexts.org |

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensations, Knoevenagel Reactions)

Knoevenagel Condensations: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst. nih.govsphinxsai.com This reaction is a versatile method for forming C=C bonds. sphinxsai.com Studies on furan-2-carboxaldehyde and thiophene-2-carboxaldehyde show they readily undergo Knoevenagel condensation with compounds like creatinine, malononitrile (B47326), and ethyl cyanoacetate. sphinxsai.commdpi.comsmolecule.com The reaction is often catalyzed by bases such as piperidine (B6355638) or can be performed using heterogeneous catalysts under solvent-free conditions. sphinxsai.commdpi.com

| Reaction | Aldehyde Partner | Active Methylene Compound | Catalyst | Product Type | Ref. |

| Knoevenagel Condensation | 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic Carbonates | α,β-Unsaturated Ester | mdpi.com |

| Knoevenagel Condensation | 5-Substituted furan-2-carboxaldehyde | Creatinine | Piperidine | Furfurylidene Imidazol-4-one | sphinxsai.com |

Reactions Involving the Thiolane Ring System

The sulfur atom and the cyclic structure of the thiolane ring allow for specific transformations, including oxidation of the heteroatom and rearrangements of the ring itself.

Ring-Opening and Ring-Expansion Methodologies

While the thiolane (tetrahydrothiophene) ring is relatively stable, ring-opening and expansion reactions are known for related sulfur heterocycles and provide insight into potential methodologies.

Ring-Opening: Ring-opening reactions of sulfur heterocycles can be achieved under various conditions. For instance, substituted three-membered thiirane (B1199164) rings undergo a regiospecific Sₙ2 ring-opening reaction when treated with thiols in the presence of a base or a zeolite catalyst. rsc.org Similarly, electrophilic ring-opening of other heterocycles like 2-alkoxy-3,4-dihydropyran with thiols has been developed, suggesting that Lewis or Brønsted acid catalysis could potentially promote the cleavage of the C-S bond in a thiolane ring, especially if activated. nih.govrsc.org

Ring-Expansion: Ring-expansion reactions provide pathways to larger heterocyclic systems. Photochemical methods have been shown to be effective for the ring expansion of four-membered thietane (B1214591) heterocycles into five-membered thiolanes. rsc.orgresearchgate.netnih.gov These reactions often proceed through the formation of a sulfur ylide intermediate, followed by rearrangement. nih.gov Another strategy involves the reaction of the heterocycle with a low-valent metal species. For example, an aluminium(I) complex has been shown to react with thiophene (B33073), a related aromatic heterocycle, to induce C-S bond activation and ring-expansion. rsc.org Such methodologies could potentially be adapted for the expansion of the five-membered thiolane ring to a six-membered thiane (B73995) system.

Oxidation of the Sulfur Heteroatom to Sulfoxides and Sulfones

The sulfur atom in the thiolane ring, being a thioether, can be readily oxidized to higher oxidation states. libretexts.org The oxidation typically proceeds in a stepwise manner, first yielding a sulfoxide (B87167) and then, upon further oxidation, a sulfone. libretexts.orgbritannica.com

A wide range of oxidizing agents can be used for this transformation. Mild oxidants like sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are commonly used for the selective oxidation of sulfides to sulfoxides. britannica.com More vigorous oxidation conditions, for example using potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, will further oxidize the sulfoxide to the corresponding sulfone. britannica.comresearchgate.net The oxidation of the sulfur atom significantly alters the chemical and physical properties of the molecule, including its polarity and reactivity. britannica.com

| Product | Required Oxidant | General Conditions | Ref. |

| Thiolane-1-oxide (Sulfoxide) | NaIO₄ or H₂O₂ (1 eq.) | Mild conditions | britannica.com |

| Thiolane-1,1-dioxide (Sulfone) | KMnO₄ or H₂O₂ (excess) | Vigorous conditions | britannica.comresearchgate.net |

Multicomponent Reactions and Domino Processes Utilizing 2-(2-Fluoroethyl)thiolane-2-carbaldehyde

The aldehyde functionality makes this compound an excellent candidate for use in multicomponent reactions (MCRs) and domino (cascade) processes, which enable the rapid construction of complex molecular architectures from simple starting materials. nih.govwikipedia.org

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates portions of all starting materials. rsc.org The aldehyde group is a common component in many named MCRs. The thiolane-based aldehyde could be used to synthesize novel, complex heterocyclic structures.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

Hantzsch Pyridine Synthesis: A four-component reaction (often considered pseudo-three-component) of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form dihydropyridines, which can be oxidized to pyridines.

Passerini and Ugi Reactions: Isocyanide-based MCRs where an aldehyde reacts with an isocyanide and a carboxylic acid (Passerini) or an isocyanide, a carboxylic acid, and an amine (Ugi) to form α-acyloxy carboxamides and α-aminoacyl amides, respectively.

The table below outlines hypothetical MCRs utilizing this compound.

| Reaction Name | Other Reactants | Resulting Heterocyclic Core |

| Biginelli Reaction | Ethyl acetoacetate, Urea | Dihydropyrimidinone |

| Hantzsch Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridine |

| Povarov Reaction | Aniline, Alkene | Tetrahydroquinoline |

| Strecker Synthesis | Amine, Cyanide source | α-Aminonitrile |

Domino Processes

Domino reactions, also known as cascade or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. wikipedia.org The initial reaction creates the functionality that triggers the subsequent reaction. The aldehyde group of this compound can readily initiate such sequences.

A plausible domino process is the Knoevenagel condensation followed by a hetero-Diels-Alder reaction . lew.ro

Step 1 (Knoevenagel Condensation): The aldehyde reacts with an active methylene compound (e.g., malononitrile or a 1,3-dicarbonyl compound) in the presence of a base. This forms a highly reactive electron-deficient alkene.

Step 2 (Intramolecular or Intermolecular Reaction): The newly formed alkene can then participate in a subsequent reaction. For instance, if the active methylene compound also contains a diene, an intramolecular Diels-Alder reaction could occur. Alternatively, the product of the Knoevenagel condensation could react with another molecule in an intermolecular fashion. nih.gov

This strategy allows for the efficient synthesis of complex polycyclic systems in a single operation, showcasing the utility of this compound as a versatile building block in advanced organic synthesis.

Potential Applications in Advanced Organic Synthesis and Materials Science

2-(2-Fluoroethyl)thiolane-2-carbaldehyde as a Chiral or Achiral Building Block for Complex Molecule Synthesis

The molecular structure of this compound allows it to serve as a potent precursor in the synthesis of intricate molecular architectures. Depending on the synthetic route and the desired outcome, it can be utilized as either a chiral or an achiral building block. The carbon atom at the 2-position of the thiolane ring, which is bonded to both the fluoroethyl group and the carbaldehyde group, is a stereocenter. This intrinsic chirality can be harnessed in asymmetric synthesis to produce enantiomerically pure complex molecules, which is of paramount importance in medicinal chemistry where the biological activity of a molecule is often dependent on its specific stereochemistry.

The aldehyde functionality provides a reactive handle for a multitude of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and Grignard additions. These transformations allow for the elaboration of the carbon skeleton, leading to the construction of more complex structures. The thiolane ring, a sulfur-containing heterocycle, can also participate in various chemical transformations or serve as a key structural motif in the final target molecule. The presence of the fluoroethyl group can introduce unique conformational constraints and alter the electronic properties of the resulting molecules, potentially enhancing their biological activity or material properties.

The versatility of this compound as a building block is highlighted in the following table, which outlines potential synthetic transformations and the resulting molecular complexity.

| Functional Group | Potential Transformation | Resulting Structural Feature | Application in Complex Molecule Synthesis |

| Aldehyde | Aldol Condensation | β-Hydroxy carbonyl | Construction of polyketide-like structures |

| Aldehyde | Wittig Reaction | Alkene | Introduction of unsaturated moieties |

| Aldehyde | Reductive Amination | Amine | Synthesis of alkaloids and other nitrogenous compounds |

| Thiolane Ring | Ring-Opening | Thiol | Access to linear sulfur-containing compounds |

| Thiolane Ring | Oxidation | Sulfoxide (B87167), Sulfone | Modification of polarity and biological activity |

| Fluoroethyl Group | - | Fluorinated Moiety | Enhancement of metabolic stability and binding affinity |

Synthesis of Novel Fluorinated Heterocyclic Scaffolds and Analogs

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. researchgate.netnih.gov this compound is an ideal starting material for the synthesis of a diverse range of novel fluorinated heterocyclic scaffolds.

The aldehyde group can be readily transformed into various other functional groups, which can then participate in cyclization reactions to form new heterocyclic rings. For instance, oxidation of the aldehyde to a carboxylic acid, followed by condensation with a diamine, could lead to the formation of fluorinated benzodiazepine (B76468) derivatives. Alternatively, reaction of the aldehyde with a hydrazine (B178648) derivative could yield fluorinated pyrazole (B372694) or pyrazoline scaffolds. The thiolane ring itself can be modified or used as a template for the construction of more complex fused or spirocyclic heterocyclic systems. The introduction of fluorine via the fluoroethyl group into these new heterocyclic systems can lead to the discovery of novel compounds with potentially improved pharmacological or material properties.

Some potential novel fluorinated heterocyclic scaffolds that could be synthesized from this compound are listed below:

Fluorinated Thiazolo[3,2-a]pyrimidines: These can be synthesized through a multi-step reaction sequence involving the conversion of the aldehyde to a β-ketoester, followed by condensation with thiourea (B124793).

Fluorinated Thieno[2,3-b]pyridines: These can be prepared by a reaction cascade that involves the transformation of the aldehyde into a suitable precursor for a Friedländer annulation reaction.

Fluorinated Spirocyclic Thiolanes: These can be accessed through intramolecular cyclization reactions involving functional groups introduced at the aldehyde position.

Precursors for Polymer and Advanced Material Development (e.g., Polythioethers, Conductive Polymers)

The development of new polymers with tailored properties is a cornerstone of materials science. Thiophene (B33073) and its derivatives are well-known precursors for the synthesis of conductive polymers, which have applications in organic electronics, sensors, and energy storage devices. researchgate.netjournalskuwait.org The structure of this compound suggests its potential as a monomer for the synthesis of novel polythioethers and other advanced materials.

The aldehyde group can be utilized in polymerization reactions, such as polycondensation or the formation of polyacetals. For example, polymerization of this compound under acidic conditions could lead to the formation of a poly(thiolane-acetal). Furthermore, the thiolane ring could potentially be opened to generate a linear polymer with repeating thioether units. The presence of the fluoroethyl group in the polymer backbone would be expected to impart unique properties, such as increased thermal stability, chemical resistance, and altered solubility.

Moreover, the aldehyde functionality can be used to graft the molecule onto existing polymer backbones, thereby modifying their surface properties or introducing new functionalities. The potential of this compound as a precursor for advanced materials is summarized in the table below.

| Polymer Type | Polymerization Strategy | Potential Properties of the Resulting Polymer | Potential Applications |

| Polythioethers | Ring-opening polymerization of the thiolane ring | Enhanced thermal stability, chemical resistance | High-performance elastomers, sealants |

| Polyacetals | Acid-catalyzed polymerization of the aldehyde | Tunable optical properties, biodegradability | Optical materials, biomedical devices |

| Conductive Polymers | Post-polymerization modification of a conductive polymer backbone | Modified electronic properties, improved processability | Organic light-emitting diodes (OLEDs), sensors |

Strategic Intermediate in Radiopharmaceutical Synthesis (e.g., 18F-Labeling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiopharmaceuticals labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The relatively long half-life of ¹⁸F (109.7 minutes) allows for its production at a cyclotron and subsequent transport to imaging centers. The synthesis of ¹⁸F-labeled radiotracers is a critical area of research, and the development of new precursors that can be efficiently labeled with ¹⁸F is highly sought after.

The 2-(2-fluoroethyl) group in this compound makes it an excellent candidate as a strategic intermediate for ¹⁸F-labeling. The non-radioactive fluorine atom can be replaced with ¹⁸F through a nucleophilic substitution reaction. Typically, this involves the synthesis of a precursor where the fluorine atom is replaced with a good leaving group, such as a tosylate or mesylate. This precursor can then be reacted with [¹⁸F]fluoride to introduce the positron-emitting isotope.

The aldehyde group can serve as a reactive site for conjugation to a biologically active molecule, such as a peptide, antibody, or small molecule inhibitor, that is designed to target a specific biological process or disease marker in the body. This two-step "late-stage" radiolabeling approach is highly advantageous as it allows for the synthesis and purification of the complex targeting molecule before the introduction of the short-lived radioisotope. This strategy minimizes the handling of radioactive materials and maximizes the radiochemical yield.

The potential of this compound as a synthon for ¹⁸F-labeled radiopharmaceuticals is outlined below:

Synthesis of a Labeling Precursor: The 2-(2-hydroxyethyl)thiolane-2-carbaldehyde (B13274061) precursor would be synthesized and the hydroxyl group converted to a suitable leaving group (e.g., tosylate, mesylate, or nosylate).

¹⁸F-Radiolabeling: The precursor would then be reacted with cyclotron-produced [¹⁸F]fluoride in an automated synthesis module to yield [¹⁸F]this compound.

Conjugation to a Targeting Moiety: The resulting ¹⁸F-labeled aldehyde could then be rapidly conjugated to a targeting biomolecule via reactions such as oxime formation or reductive amination.

Purification and Formulation: The final ¹⁸F-labeled radiopharmaceutical would be purified using techniques like HPLC and formulated for in vivo imaging.

This approach would enable the development of a wide range of novel PET tracers for applications in oncology, neurology, and cardiology.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Fluoroethyl)thiolane-2-carbaldehyde with high purity?

Methodological Answer: Microwave-assisted synthesis using Cs₂CO₃ in acetonitrile at 150°C under 300 W irradiation is effective for optimizing yield and minimizing side reactions. This approach reduces reaction time to 10–15 minutes while maintaining high purity . Alternative routes involve protecting-group strategies for the aldehyde moiety during fluorinated alkylation to prevent unwanted side products .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, FT-IR for aldehyde (C=O) and thiolane ring characterization, and ¹H/¹³C NMR to resolve substituent positions. Cross-reference with PubChem-derived InChI or SMILES data for structural consistency . For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated in ) provides precise bond-length and spatial arrangement data.

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer: Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-read safety protocols). Use fume hoods for volatile steps, and store the compound in inert atmospheres at low temperatures. Refer to fluorinated compound SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde group, accelerating nucleophilic attack. Comparative kinetic studies with non-fluorinated analogs (e.g., thiolane-2-carbaldehyde) reveal a 30–50% rate enhancement in imine formation . Density Functional Theory (DFT) calculations can model charge distribution changes induced by fluorine .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to differentiate between conformers. If ambiguity persists, crystallize the compound and perform X-ray diffraction (as in ) or compare with computational spectra from NIST Chemistry WebBook .

Q. How can researchers optimize reaction conditions to mitigate side reactions during fluorinated alkylation?

Methodological Answer: Screen temperature, pH, and solvent polarity using Design of Experiments (DoE). For example, lower temperatures (0–5°C) reduce aldol condensation byproducts, while polar aprotic solvents (DMF) enhance fluorinated alkylation efficiency. In-situ monitoring via FT-IR or Raman spectroscopy aids real-time optimization .

Q. What biological activity mechanisms are hypothesized for this compound, and how can they be validated?

Methodological Answer: Fluorinated thiolane derivatives may act as tubulin polymerization inhibitors (similar to D.1.15 in ). Validate via in vitro microtubule assembly assays and competitive binding studies with radiolabeled colchicine. Molecular docking simulations using crystallographic data (e.g., PDB entries) predict binding affinity to β-tubulin pockets .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer: Stability variations may arise from trace impurities or moisture. Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Compare results with PubChem stability profiles and patent-derived data (e.g., ). Use deuterated solvents in NMR to detect acid-catalyzed decomposition intermediates .

Experimental Design Considerations

Q. What scalable synthesis protocols are suitable for producing gram-scale quantities?

Methodological Answer: Transition from microwave batch reactions () to flow chemistry systems for continuous production. Optimize residence time and catalyst loading (e.g., Cs₂CO₃ at 0.1 equiv) to maintain >90% yield. Include inline purification (e.g., scavenger resins) to automate impurity removal .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer: Synthesize analogs with varying fluorine positions (e.g., 3-fluoroethyl) or thiolane ring modifications. Test biological activity in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate with computational electrostatic potential maps. Use multivariate analysis to identify critical substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.